molecular formula C8H14O5 B13149527 Dimethyl 3-hydroxyhexanedioate

Dimethyl 3-hydroxyhexanedioate

Cat. No.: B13149527
M. Wt: 190.19 g/mol
InChI Key: DYDLEGFFUXTDAD-UHFFFAOYSA-N
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Description

Dimethyl 3-hydroxyhexanedioate is an organic compound with the molecular formula C8H14O5 It is a diester derivative of 3-hydroxyhexanedioic acid, characterized by the presence of two methoxycarbonyl groups attached to the hexanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-hydroxyhexanedioate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-hydroxyhexanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dimethyl 3-oxohexanedioate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Dimethyl 3-oxohexanedioate.

    Reduction: Dimethyl 3-hydroxyhexanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-hydroxyhexanedioate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of esterification and hydrolysis reactions.

    Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.

    Industry: Used as an intermediate in the synthesis of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 3-hydroxyhexanedioate depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bonds, releasing 3-hydroxyhexanedioic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

    Dimethyl 3-hydroxydecanedioate: Similar structure but with a longer carbon chain.

    Dimethyl 3-hydroxypropionate: A shorter chain ester with similar functional groups.

    Dimethyl 3-hydroxybutanedioate: Another diester with a different carbon chain length.

Uniqueness: Dimethyl 3-hydroxyhexanedioate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination of features makes it versatile for various chemical transformations and applications.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

dimethyl 3-hydroxyhexanedioate

InChI

InChI=1S/C8H14O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h6,9H,3-5H2,1-2H3

InChI Key

DYDLEGFFUXTDAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CC(=O)OC)O

Origin of Product

United States

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